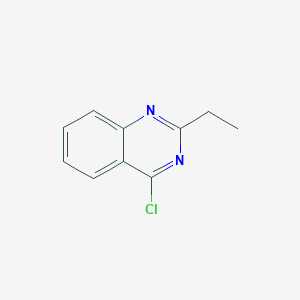

4-Chloro-2-ethylquinazoline

描述

Significance of the Quinazoline (B50416) Nucleus in Medicinal Chemistry and Organic Synthesis

The significance of the quinazoline nucleus is underscored by its presence in over 200 naturally occurring alkaloids and a multitude of synthetic compounds with diverse pharmacological activities. arabjchem.orgnih.gov The stability of the quinazoline core has encouraged medicinal chemists to append various bioactive moieties, leading to the development of agents with anticancer, antibacterial, anti-inflammatory, and antiviral properties, among others. ekb.egomicsonline.orgfrontiersin.org The U.S. Food and Drug Administration (FDA) has approved several quinazoline-based drugs, such as gefitinib (B1684475) and afatinib, for cancer therapy, highlighting the clinical importance of this scaffold. wikipedia.org The ability of the quinazoline structure to be readily modified at various positions allows for the fine-tuning of its biological activity and pharmacokinetic properties, making it a highly attractive framework for the design of novel therapeutic agents. frontiersin.orgmdpi.com

Historical Perspective and Evolution of Quinazoline-Based Research

The journey of quinazoline research began in 1869 when Griess synthesized the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline. nih.gov However, the parent quinazoline molecule was not synthesized until 1895 by Bischler and Lang through the decarboxylation of quinazoline-2-carboxylic acid. wikipedia.orgorientjchem.org A more efficient synthesis was later developed by Gabriel in 1903. nih.gov Early methods, such as the Niementowski reaction, which involves the condensation of anthranilic acid analogs with amides, laid the groundwork for quinazoline synthesis. arabjchem.org Over the decades, research has evolved from the initial discovery and synthesis to the exploration of the vast therapeutic potential of its derivatives. arabjchem.orgwisdomlib.org Modern synthetic methods, including transition-metal-catalyzed cross-coupling reactions, have further expanded the chemical space accessible to researchers, enabling the creation of more complex and potent quinazoline-based molecules. wisdomlib.org

Contextualizing 4-Chloro-2-ethylquinazoline within the Quinazoline Class

This compound belongs to the class of halo-substituted quinazolines, which are pivotal intermediates in organic synthesis. The chlorine atom at the 4-position is a key feature, rendering the molecule susceptible to nucleophilic substitution reactions. thieme-connect.de This reactivity allows for the introduction of a wide range of functional groups at this position, making it a versatile building block for the synthesis of a diverse library of quinazoline derivatives. thieme-connect.denih.gov The ethyl group at the 2-position also influences the molecule's properties and can be a site for further modification. The strategic placement of these substituents makes this compound a valuable precursor for creating compounds with specific biological activities, particularly in the development of targeted therapies. mdpi.com

Chemical Profile of this compound

Structure and Nomenclature

The chemical structure of this compound is characterized by a quinazoline core with a chlorine atom attached to the C4 position and an ethyl group at the C2 position. Its systematic IUPAC name is this compound. The Chemical Abstracts Service (CAS) Registry Number for this compound is 38154-40-4. echemi.comguidechem.com

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| Molecular Formula | C10H9ClN2 | echemi.comguidechem.com |

| Molecular Weight | 192.64 g/mol | echemi.comguidechem.com |

| Melting Point | 178 °C | echemi.com |

| Boiling Point | 231 °C | echemi.com |

| Density | 1.2 g/cm³ | echemi.com |

| Flash Point | 116 °C | echemi.com |

| Refractive Index | 1.618 | echemi.com |

| pKa | 1.24 ± 0.30 | guidechem.com |

Spectroscopic Data

Synthesis and Manufacturing

Common Synthetic Routes

The synthesis of this compound typically involves the construction of the quinazoline ring system followed by chlorination. A common approach starts with the acylation of an anthranilic acid derivative, which is then cyclized to form a quinazolinone intermediate. brieflands.com This intermediate can then be treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to introduce the chlorine atom at the 4-position. evitachem.comrsc.org

Another synthetic strategy involves the reaction of 2-aminobenzonitriles with appropriate reagents to form the quinazoline ring. researchgate.net The specific introduction of the ethyl group at the 2-position can be achieved by using a corresponding ethyl-containing starting material or through a separate alkylation step. evitachem.com

Industrial-Scale Manufacturing Considerations

For industrial-scale production of this compound, factors such as cost-effectiveness, safety, and environmental impact are paramount. The chosen synthetic route should utilize readily available and inexpensive starting materials. wisdomlib.org The process should be optimized to maximize yield and minimize the formation of byproducts, which would require extensive purification steps. The use of hazardous reagents like phosphorus oxychloride necessitates strict safety protocols and waste management procedures. Green chemistry principles, such as the use of less toxic solvents and catalysts, are increasingly being considered in industrial synthesis to reduce the environmental footprint. researchgate.net

Chemical Reactivity and Important Reactions

Nucleophilic Substitution at the 4-Position

The most significant aspect of this compound's reactivity is the susceptibility of the chlorine atom at the 4-position to nucleophilic aromatic substitution (SNAr). thieme-connect.de The electron-withdrawing nature of the nitrogen atoms in the pyrimidine (B1678525) ring activates the C4 position for attack by nucleophiles. This allows for the displacement of the chloro group by a wide variety of nucleophiles, including amines, alcohols, and thiols. nih.gov This reaction is a cornerstone for the synthesis of a vast number of 4-substituted quinazoline derivatives with diverse biological activities. nih.gov The regioselectivity of this substitution is a key advantage, as the 4-position is significantly more reactive than the 2-position in nucleophilic substitution reactions. thieme-connect.de

Other Notable Reactions

Besides nucleophilic substitution, this compound can undergo other chemical transformations. Reduction of the chloro group can lead to the formation of 2-ethylquinazoline (B1230282). The quinazoline ring itself can participate in various reactions, such as electrophilic substitution on the benzene (B151609) ring, although this typically requires harsh conditions due to the deactivating effect of the pyrimidine ring. thieme-connect.de The ethyl group at the 2-position can also be a site for functionalization, although this is less common than reactions at the 4-position.

Applications in Scientific Research

Role as a Key Chemical Intermediate

The primary application of this compound in scientific research is its role as a key chemical intermediate. guidechem.combldpharm.com Its ability to readily undergo nucleophilic substitution makes it an invaluable building block for the synthesis of more complex molecules. nih.gov Researchers utilize this compound to introduce the 2-ethylquinazoline scaffold into larger structures, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. mdpi.com The commercial availability of this compound facilitates its widespread use in both academic and industrial research laboratories. guidechem.com

Use in the Synthesis of Bioactive Compounds

This compound serves as a precursor for the synthesis of a wide range of bioactive compounds. By reacting it with various amines, researchers have synthesized series of 4-amino-2-ethylquinazoline derivatives that have been investigated for their potential as therapeutic agents. ontosight.ai For instance, derivatives of this compound have been explored in the development of anticancer agents, where the quinazoline scaffold often plays a crucial role in binding to specific enzyme targets like tyrosine kinases. ekb.egtandfonline.com The versatility of the nucleophilic substitution reaction allows for the creation of large libraries of compounds for high-throughput screening to identify new drug leads.

Structure

3D Structure

属性

IUPAC Name |

4-chloro-2-ethylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-2-9-12-8-6-4-3-5-7(8)10(11)13-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUNVFMFQKNWBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440709 | |

| Record name | 4-chloro-2-ethylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38154-40-4 | |

| Record name | 4-chloro-2-ethylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 2 Ethylquinazoline and Its Structural Analogues

Precursor Synthesis and Initial Functionalization Approaches

The foundational step in generating 4-chloro-2-ethylquinazoline is the construction of the ethyl-substituted quinazolinone ring system.

The primary precursor, 2-ethylquinazolin-4(3H)-one, can be synthesized through several established methods. One common approach begins with anthranilic acid derivatives. For example, the treatment of methyl anthranilate with propionyl chloride yields an amide intermediate, which upon reaction with hydrazine (B178648), cyclizes to form 3-amino-2-ethylquinazolin-4(3H)-one nih.gov.

A more direct route involves the condensation of anthranilamide with an appropriate electrophile. Microwave-assisted synthesis using antimony(III) trichloride (B1173362) (SbCl₃) as a catalyst has been shown to be an efficient, solvent-free method for condensing anthranilamide with various aldehydes to produce 2-substituted-quinazolin-4(3H)-ones. This method has been successfully applied to synthesize 2-ethyl-quinazolin-4(3H)-one with high yields scispace.com.

The following table summarizes a representative method for the synthesis of the 2-ethylquinazolin-4(3H)-one intermediate.

| Reactants | Catalyst | Conditions | Product | Yield | Reference |

| Anthranilamide, Propanal | SbCl₃ (1 mol%) | Microwave (200 W) | 2-Ethyl-quinazolin-4(3H)-one | 84% | scispace.com |

| Methyl Anthranilate, Propionyl Chloride, then Hydrazine | - | Stepwise reaction | 3-Amino-2-ethylquinazolin-4(3H)-one | - | nih.gov |

This table is interactive. Click on the headers to sort.

Once the 2-ethylquinazolin-4(3H)-one precursor is obtained, the critical step is the conversion of the 4-oxo group into a 4-chloro group. This transformation is a standard and widely employed reaction in quinazoline (B50416) chemistry. The most common and effective method involves treating the quinazolinone with a strong chlorinating agent.

Phosphorus oxychloride (POCl₃) is the most frequently used reagent for this purpose. scispace.comnih.gov The reaction typically involves heating the quinazolinone in neat POCl₃ or in a solvent like toluene. researchgate.net Thionyl chloride (SOCl₂), often in the presence of a catalytic amount of dimethylformamide (DMF), is another effective reagent for this chlorination. nih.govresearchgate.net The tautomeric nature of the 4(3H)-quinazolinone, which exists in equilibrium with its 4-hydroxyquinazoline (B93491) form, facilitates this substitution reaction. nih.gov Other reagent systems, such as triphenylphosphine (B44618) combined with trichloroisocyanuric acid, have also been reported to successfully yield 4-chloroquinazolines from their quinazolinone analogs. nih.govresearchgate.net

Direct Synthesis of this compound

While the two-step synthesis via the quinazolinone intermediate is the most documented and conventional pathway, direct synthesis methods that bypass the isolation of the quinazolinone are less common in the literature. Most established procedures rely on the functionalization of the pre-formed quinazolinone core, highlighting the reliability of the stepwise approach. Research into more direct, one-pot syntheses from simpler starting materials, such as substituted anilines or benzonitriles, is an ongoing area of synthetic methodology development. For instance, the synthesis of the related compound 2,4-dichloro-6-ethylquinazoline (B8716277) involves the chlorination of a quinazoline precursor, suggesting that multi-step pathways remain the predominant strategy. evitachem.com

Derivatization and Chemical Transformations of this compound

The synthetic utility of this compound stems from the reactivity of the chlorine atom at the C4 position, which serves as a leaving group in nucleophilic substitution reactions.

The quinazoline ring is activated towards nucleophilic attack, and the C4 position is particularly electrophilic. This makes the chlorine atom at this position highly susceptible to displacement by a variety of nucleophiles. This regioselectivity is well-documented, with the C4 position being significantly more reactive than the C2 position in nucleophilic aromatic substitution (SₙAr) reactions. mdpi.comnih.govbeilstein-journals.orgthieme-connect.de

The reaction of 4-chloroquinazolines with nitrogen-based nucleophiles is a cornerstone of their chemistry, providing access to a vast array of 4-aminoquinazoline derivatives. nih.gov This reaction is general and proceeds with a wide range of nucleophiles, including primary and secondary aliphatic amines, anilines, and hydrazines. scispace.comresearchgate.netderpharmachemica.com

Electron-rich amines tend to react readily, often under mild conditions, while less nucleophilic amines may require more forcing conditions, such as higher temperatures or microwave irradiation, to achieve good yields. nih.gov The reaction with hydrazine hydrate (B1144303) proceeds efficiently to replace the 4-chloro substituent with a hydrazinyl group, creating a new reactive handle for further derivatization. derpharmachemica.com

The table below provides examples of nucleophilic aromatic substitution reactions on a 4-chloroquinazoline (B184009) core, illustrating the types of transformations applicable to this compound.

| 4-Chloroquinazoline Derivative | Nucleophile | Conditions | Product | Yield | Reference |

| 6,8-Dibromo-4-chloro-2-methylquinazoline | Benzylamine | Ethanol (B145695), Reflux, 6h | 4-(Benzylamino)-6,8-dibromo-2-methylquinazoline | - | derpharmachemica.com |

| 6,8-Dibromo-4-chloro-2-methylquinazoline | Hydrazine Hydrate | Ethanol, Reflux, 6h | 6,8-Dibromo-4-hydrazinyl-2-methylquinazoline | - | derpharmachemica.com |

| 4-Chloro-6-halo-2-phenylquinazoline | o-Toluidine | THF/H₂O, Microwave, 2h | 4-(o-Tolylamino)-6-halo-2-phenylquinazoline | 74-78% | nih.gov |

| 4-Chloro-6-halo-2-phenylquinazoline | 2-Fluoroaniline | THF/H₂O, Microwave, 40 min | 4-(2-Fluorophenylamino)-6-halo-2-phenylquinazoline | 56-60% | nih.gov |

| 4-Chloroquinazoline | N-Methylaniline | THF/H₂O, Microwave | N-Methyl-N-phenylquinazolin-4-amine | 81% | nih.gov |

This table is interactive. Click on the headers to sort.

Modifications and Functionalization of the 2-Ethyl Group

Direct functionalization of the 2-ethyl group on the quinazoline nucleus offers a pathway to novel derivatives. Methodologies for the modification of C2-alkyl substituents often involve reactions at the α-carbon of the alkyl chain.

One approach involves the oxidation of the 2-ethyl group. For instance, 2-alkyl-substituted 1,2-dihydroquinazoline-3-oxides can be oxidized to their corresponding 2,4-disubstituted quinazoline-3-oxides using manganese dioxide (MnO2) as an oxidant. scholaris.cacdnsciencepub.com This method has been successfully applied to 2-ethyl substituted derivatives. scholaris.ca

Another strategy is C-H functionalization. Iron-catalyzed C(sp³)-H oxidation of a 2-alkylamino group, followed by intramolecular C-N bond formation, provides a route to 2,4-disubstituted quinazolines. researchgate.net While this example involves a 2-alkylamino group, it highlights the potential for activating the C-H bonds of the 2-ethyl group for further reactions. The synthesis of 4-ethylquinazoline has been reported via an electrochemical oxidation method. nih.gov

Furthermore, the synthesis of 2-(1-hydroxyethyl) derivatives has been documented, which can serve as a handle for further functionalization. For example, 2-butyl-6-(1-hydroxyethyl)-3-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-4(3H)-quinazolinone has been synthesized, indicating that the ethyl group at a different position can be functionalized to a hydroxyethyl (B10761427) group. prepchem.com

Other Substitution and Rearrangement Reactions

Beyond direct substitution at the C4 position and modification of the 2-ethyl group, other reactions such as rearrangements and functional group interconversions provide additional synthetic avenues.

The Dimroth rearrangement is a well-known isomerization reaction in heterocyclic chemistry, where endocyclic and exocyclic nitrogen atoms exchange places. wikipedia.org This rearrangement has been observed in the quinazoline series, particularly with 4-iminoquinazolines. rsc.orgrsc.orgresearchgate.net

The synthesis of 3-alkyl-3,4-dihydro-4-iminoquinazolines can be achieved through the condensation of o-aminobenzonitrile with appropriate reagents. rsc.orgrsc.org These imines can then undergo a Dimroth rearrangement, typically in the presence of a base, to yield the corresponding 4-alkylaminoquinazolines. rsc.orgrsc.org While specific examples involving a 2-ethyl-4-iminoquinazoline are not explicitly detailed, the general mechanism suggests its applicability to such systems. The reaction of 2-ethoxy-4-chloroquinazoline with various hydrazides can also lead to triazolo[1,5-c]quinazolines via a ring closure accompanied by a Dimroth rearrangement. scispace.comresearchgate.net

Functional group interconversion (FGI) is a powerful tool in organic synthesis to modify a molecule's functionality without altering its carbon skeleton. ub.edu In the context of this compound, several FGIs can be envisioned.

The most prominent FGI is the conversion of the C4-chloro group to other functionalities. Besides the formation of amino derivatives, the chlorine atom can be substituted by other nucleophiles such as alkoxides or thiolates. For example, 2-ethoxy-4-chloroquinazoline can react with ethanol to form 2,4-diethoxyquinazoline. scispace.com

Furthermore, the quinazoline ring itself can undergo transformations. For instance, oxidation of a quinazoline can lead to a quinazolinone. nih.gov Halogenation of the quinazoline ring is another potential FGI, with bromination of quinazolin-4(3H)-one being reported to occur at the C6 position. thieme-connect.de

Advanced and Sustainable Synthetic Protocols

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methods in organic chemistry. rsc.orgrsc.org For the synthesis of quinazoline derivatives, several advanced protocols have been established.

Microwave-assisted synthesis has emerged as a powerful technique to accelerate reactions and improve yields in the synthesis of 4-aminoquinazolines. scispace.com This method offers a greener alternative to conventional heating by reducing reaction times and often the amount of solvent required.

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been employed for the C-H functionalization of quinazolinones, allowing for the introduction of aryl groups at various positions. rsc.orgmdpi.com Rhodium-catalyzed C-H activation has also been utilized for the synthesis of highly substituted quinazolines. organic-chemistry.orgrsc.org

Furthermore, one-pot syntheses of quinazoline-2,4-diones have been developed using metal-free catalysis, offering a more environmentally friendly approach. acs.org Sustainable methods for the synthesis of 2,4-disubstituted quinazolines have also been reported, employing acceptorless dehydrogenative coupling of alcohols catalyzed by ruthenium complexes, which generate water and hydrogen gas as the only byproducts.

Microwave-Assisted Synthesis of Quinazoline Derivatives

Microwave-assisted organic synthesis has emerged as a transformative technique, significantly accelerating reaction times, improving yields, and often enhancing product purity compared to conventional heating methods. chim.it The application of microwave irradiation in the synthesis of quinazoline derivatives has been a subject of considerable research, demonstrating advantages such as reduced energy consumption and simpler work-up procedures. asianpubs.org

While a specific protocol for the microwave-assisted synthesis of this compound is not extensively documented, the synthesis of analogous compounds provides a clear pathway. A common route to 4-chloroquinazolines involves the chlorination of the corresponding quinazolin-4(3H)-one. For the target compound, this would involve the chlorination of 2-ethylquinazolin-4(3H)-one. The precursor, 2-ethylquinazolin-4(3H)-one, can be synthesized from 2-aminobenzamide (B116534) and propionaldehyde, a reaction that can be facilitated by microwave irradiation.

The subsequent chlorination step, typically employing reagents like phosphorus oxychloride (POCl₃), can also be significantly expedited using microwave heating. For instance, the synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives from 4-chloroquinazoline has been efficiently achieved under microwave irradiation in 2-propanol, offering short reaction times and high yields. nih.gov Similarly, a rapid and efficient microwave-mediated N-arylation of 4-chloroquinazolines in a THF/water solvent system has been reported to produce novel 4-anilinoquinazolines. nih.govbeilstein-journals.org These examples underscore the potential of microwave assistance in the preparation of this compound and its subsequent derivatization.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 4-Aminoquinazoline Derivatives

| Method | Reaction Time | Yield | Conditions | Reference |

| Conventional | 12 hours | Low | Reflux at 80°C in 2-propanol | nih.gov |

| Microwave | 20 minutes | 96.5% | 60W irradiation in 2-propanol | nih.gov |

This table illustrates the significant advantages of microwave irradiation in the synthesis of quinazoline derivatives, a principle that can be extrapolated to the synthesis of this compound.

Green Chemistry Approaches in Quinazoline Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of quinazoline synthesis, this often involves the use of environmentally benign solvents like water, solvent-free reactions, and the development of one-pot procedures to minimize waste. researchgate.netjst.go.jp

The synthesis of 4-thioquinazoline compounds, which involves the reaction of a 4-chloroquinazoline with thiols, has been successfully demonstrated in water with indium mediation, providing a greener alternative to traditional methods that use volatile organic solvents. asianpubs.org Although this is a reaction of a 4-chloroquinazoline rather than its synthesis, it illustrates the applicability of green chemistry principles to this class of compounds.

An eco-efficient, one-pot synthesis of quinazoline-2,4(1H,3H)-diones has been developed using water as the solvent at room temperature. jst.go.jp This method, which involves the reaction of anthranilic acid derivatives with potassium cyanate (B1221674) followed by cyclization, offers near-quantitative yields and generates only an aqueous filtrate as waste. jst.go.jp Such quinazolinone derivatives can then be converted to the corresponding 4-chloroquinazolines.

The use of deep eutectic solvents (DESs) and microwave irradiation has also been explored as a green approach for the synthesis of quinazolinone derivatives, further reducing the reliance on hazardous organic solvents. researchgate.net

Table 2: Green Chemistry Approaches in Quinazoline Chemistry

| Approach | Key Features | Compound Type | Reference |

| Aqueous Media Synthesis | Indium-mediated reaction in water | 4-Thioquinazolines | asianpubs.org |

| One-Pot Synthesis in Water | Room temperature, near-quantitative yields | Quinazoline-2,4(1H,3H)-diones | jst.go.jp |

| Deep Eutectic Solvents | Combined with microwave irradiation | Quinazolinone derivatives | researchgate.net |

These green methodologies provide a framework for developing a more sustainable synthesis of this compound, starting from the preparation of its precursors.

Biological Activity and Pharmacological Potential of 4 Chloro 2 Ethylquinazoline Derivatives

Anticancer and Antineoplastic Activity

The anticancer potential of quinazoline (B50416) derivatives is well-documented, with several compounds approved for clinical use. nih.govekb.eg The 4-chloro-2-ethylquinazoline core serves as a key building block for the synthesis of novel anticancer agents. The presence of a chlorine atom at the 4-position provides a reactive site for further chemical modification, allowing for the introduction of various functionalities to modulate biological activity. acs.org Structure-activity relationship studies have indicated that substitutions at the 2-position, such as an ethyl group, also play a significant role in the anticancer effects of these compounds. nih.gov

Derivatives of 4-chloro-quinazoline have demonstrated significant cytotoxic and antiproliferative effects against a panel of human cancer cell lines. The introduction of different substituents, often via displacement of the 4-chloro group, leads to a range of potencies. For instance, a series of 2,4-disubstituted quinazolines were evaluated for their in vitro anticancer activity against human adenocarcinoma (HT-29), breast cancer (MDA-231), and Ehrlich ascites carcinoma (EAC) cell lines. nih.gov One of the most active compounds identified in a separate study was a 2-chloroquinazoline (B1345744) derivative, which exhibited potent activity in the low micromolar range. nih.gov

The antiproliferative activity of these compounds is often evaluated using the MTT assay, which measures cell viability. nih.gov Studies have shown that certain 4-anilinoquinazoline (B1210976) derivatives exhibit potent growth inhibition against various cancer cell lines, including those of the lung, colon, and breast. researchgate.net For example, a series of 4-anilinoquinazoline derivatives showed promising antiproliferative properties against HCT-116 (colon carcinoma) and T98G (glioblastoma) tumor cells. researchgate.net Another study highlighted a quinazoline derivative, compound 6m, which displayed moderate inhibitory activity against human hepatocellular carcinoma (HepG2) cells with an IC50 of 8.3 μM. nih.gov

Table 1: In Vitro Cytotoxicity of Selected Quinazoline Derivatives in Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 6m (a 4-anilinoquinazoline derivative) | HepG2 (Hepatocellular Carcinoma) | 8.3 | nih.gov |

| Compound 5a (a 2,4-disubstituted quinazoline) | HT-29 (Human Adenocarcinoma) | 5.33 | nih.gov |

| Quinazoline-chalcone 14g | K-562 (Leukemia) | 0.622 - 1.81 | kuleuven.be |

| Quinazoline-chalcone 14g | MCF7 (Breast Cancer) | 0.622 - 1.81 | kuleuven.be |

A primary mechanism through which 4-substituted quinazoline derivatives exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs), particularly the epidermal growth factor receptor (EGFR). nih.gov The 4-anilinoquinazoline scaffold is a well-established pharmacophore that mimics the adenine (B156593) portion of ATP, allowing it to bind to the ATP-binding site of the EGFR kinase domain and block its signaling pathway. acs.org This inhibition disrupts downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.

Novel 2-chloro-4-anilino-quinazoline derivatives have been designed and synthesized as dual inhibitors of EGFR and VEGFR-2. acs.org Docking studies have shown that these compounds can fit into the ATP-binding pocket of EGFR, with the quinazoline ring acting as the core binding element. nih.gov The potency of these inhibitors can be significantly influenced by the substituents on the anilino ring. For example, compound 6m, a 4-anilinoquinazoline derivative, was found to be a potent inhibitor of EGFR with an IC50 value of 0.0032 μM, demonstrating high selectivity over other kinases. nih.gov

Table 2: EGFR Tyrosine Kinase Inhibitory Activity of Selected Quinazoline Derivatives

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 6m (a 4-anilinoquinazoline derivative) | EGFR | 0.0032 | nih.gov |

| Compound 8o (a 2-chloro-4-anilino-quinazoline derivative) | EGFR | Potent inhibitor (11-fold more than prototype) | acs.org |

Receptor-interacting protein 2 (Rip2) kinase, also known as RICK, is another important target for quinazoline-based inhibitors. Rip2 is a serine/threonine kinase that plays a crucial role in innate immune signaling pathways, particularly those initiated by the Nod-like receptors (NLRs). Aberrant Rip2 signaling has been implicated in inflammatory diseases and certain cancers.

Small molecule inhibitors such as gefitinib (B1684475) and erlotinib, which are based on the 4-anilinoquinazoline scaffold, have been reported to inhibit Rip2 phosphorylation with IC50 values in the range of 40-50 nM. nih.gov This suggests that the quinazoline core is a viable starting point for the development of potent Rip2 inhibitors. The kinase activity of Rip2 is essential for its stability and its ability to mediate downstream signaling, making it an attractive therapeutic target.

In addition to kinase inhibition, this compound derivatives can induce cancer cell death through the activation of apoptosis and disruption of the cell cycle. A natural quinazoline derivative has been shown to induce apoptosis in breast cancer cells through the production of reactive oxygen species (ROS) and activation of intrinsic or extrinsic apoptotic pathways. nih.gov

Studies have demonstrated that certain quinazoline derivatives can cause cell cycle arrest at the G2/M phase. For instance, compound 6m, a 4-anilinoquinazoline derivative, was found to induce apoptosis in HepG2 cells by down-regulating the anti-apoptotic protein Bcl-2, up-regulating the pro-apoptotic protein Bax, decreasing the mitochondrial membrane potential, and activating caspase-3. nih.gov Another quinazoline derivative was reported to induce cell cycle arrest and apoptosis in hepatocellular carcinoma cells in a manner dependent on reactive oxygen species.

The in vitro anticancer activity of quinazoline derivatives has been translated into in vivo efficacy in preclinical xenograft models. These models, where human tumor cells are implanted into immunodeficient mice, are crucial for evaluating the therapeutic potential of new anticancer agents.

While specific in vivo data for this compound is limited, studies on structurally related 4-anilinoquinazoline derivatives have shown significant tumor growth inhibition in xenograft models. For example, a novel 4-anilinoquinazoline derivative, compound 14d, demonstrated significant tumor growth inhibition (TGI = 67.95%) in a BaF3-EGFR mutant xenograft model at a dose of 30 mg/kg. Another study reported that a 3,4-dihydroquinazoline derivative exhibited a 49% tumor-weight inhibition in an A549 lung cancer xenograft model. nih.gov Furthermore, quinazoline-based compounds have been shown to suppress tumor growth in colon cancer xenografts, in part through the inhibition of vascular endothelial growth factor (VEGF). kuleuven.be These findings underscore the potential of the 4-chloro-2-substituted quinazoline scaffold for the development of effective in vivo anticancer therapies.

Investigation of Molecular Targets and Mechanisms of Action

Antimicrobial Activity

Derivatives of this compound have demonstrated notable antimicrobial properties, exhibiting potential as both antibacterial and antifungal agents. These compounds represent a promising avenue for the development of new drugs to combat pathogenic microorganisms.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Quinazoline derivatives have shown a broad spectrum of antibacterial activity, with various studies highlighting their efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain N2,N4-disubstituted quinazoline-2,4-diamines have been reported to be potent antibacterial agents against multidrug-resistant Acinetobacter baumannii, a significant Gram-negative pathogen. mdpi.com These compounds have demonstrated minimum inhibitory concentrations (MICs) as low as 0.5 μM and have also shown the ability to eradicate a significant portion of bacterial biofilms. mdpi.com

Similarly, other research has focused on the synthesis of quinazolinone derivatives and their evaluation against a panel of bacterial strains. frontiersin.org These studies have reported moderate to good antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. frontiersin.orgnih.gov The presence of a chloro group, a feature of the parent compound this compound, has been noted in some active derivatives. semanticscholar.org

Table 1: Antibacterial Activity of Selected Quinazoline Derivatives

| Compound/Derivative | Bacterial Strain | Activity (e.g., MIC, Zone of Inhibition) | Reference |

|---|---|---|---|

| N2-benzyl-N4-methyl-6-halo/alkyl-quinazoline-2,4-diamines | Acinetobacter baumannii (multidrug-resistant) | MIC: 0.5 - 30 μM | mdpi.com |

| 2-Phenyl-3-amino quinazoline-4(3H)-one | Staphylococcus aureus, Bacillus cereus (Gram-positive) | Moderate activity | nih.gov |

| 2-Phenyl-3-amino quinazoline-4(3H)-one | Escherichia coli, Pseudomonas aeruginosa (Gram-negative) | Moderate activity | nih.gov |

| Fused quinazolinone derivatives | Bacillus subtilis (Gram-positive) | MIC: 32 or 64 μg/mL | nih.gov |

| Fused quinazolinone derivatives | Pseudomonas aeruginosa (Gram-negative) | Acceptable activity | nih.gov |

Antifungal Efficacy

In addition to their antibacterial properties, certain quinazoline derivatives have exhibited promising antifungal activity. Studies have shown that some synthesized quinazolinone compounds are effective against fungal pathogens such as Candida albicans and Aspergillus niger. nih.govbrieflands.com The fungistatic activity of these compounds was found to be more significant than their fungicidal effects. brieflands.com

Novel quinazoline derivatives have also been identified as inhibitors of fungal group II intron splicing, demonstrating potent antifungal activity against yeasts, including the clinically significant Candida parapsilosis. nih.gov This highlights a unique mechanism of action and a new potential therapeutic target for antifungal drug development.

Table 2: Antifungal Activity of Selected Quinazoline Derivatives

| Compound/Derivative | Fungal Strain | Activity (e.g., MIC, MFC) | Reference |

|---|---|---|---|

| Fused quinazolinone derivatives | Candida albicans, Aspergillus niger | Good activity | nih.govbrieflands.com |

| Compounds 4 and 9 (fused quinazolinones) | Candida albicans, Aspergillus niger | MIC: 32 and 64 μg/mL | nih.gov |

| Novel Quinazoline Derivatives | Candida parapsilosis | Potent antifungal activity | nih.gov |

Proposed Mechanisms of Antimicrobial Action (e.g., Folate Synthesis Inhibition)

A key mechanism underlying the antimicrobial activity of many quinazoline derivatives is the inhibition of folate biosynthesis. yok.gov.tr Folate is an essential nutrient for microorganisms, required for the synthesis of nucleic acids and certain amino acids. researchgate.net Bacteria must synthesize their own folate, making the enzymes in this pathway attractive targets for antimicrobial drugs. researchgate.net

Specifically, quinazoline derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in the folate pathway that reduces dihydrofolate to tetrahydrofolate. rjeid.com By inhibiting DHFR, these compounds disrupt the supply of essential folate cofactors, leading to the cessation of bacterial growth. researchgate.net N2,N4-disubstituted quinazoline-2,4-diamines, for example, have been explicitly characterized as DHFR inhibitors with potent antibacterial activity. mdpi.com This mechanism of action is analogous to that of the well-known antibacterial drug trimethoprim. researchgate.net

Antiparasitic Activity (e.g., Antileishmanial)

The pharmacological potential of this compound derivatives extends to antiparasitic applications, with significant research focused on their efficacy against protozoan parasites, particularly Leishmania species.

Efficacy Against Leishmania Species

Derivatives of quinazoline have emerged as a promising class of compounds with potent antileishmanial activity. acs.orgnih.gov A series of N2,N4-disubstituted quinazoline-2,4-diamines have been synthesized and evaluated against Leishmania donovani, the causative agent of visceral leishmaniasis, and Leishmania amazonensis, which causes cutaneous leishmaniasis. acs.orgnih.gov These studies have identified compounds with effective concentrations (EC50) in the low micromolar and even high nanomolar range against intracellular amastigotes, the clinically relevant form of the parasite. acs.orgnih.gov

For instance, certain chloro-substituted analogues have demonstrated significant, though in some cases slightly reduced, potency. acs.orgnih.gov The structure-activity relationship studies have shown that substitutions on the quinazoline ring system play a crucial role in their antileishmanial efficacy. acs.orgnih.gov

Table 3: Antileishmanial Activity of Selected Quinazoline Derivatives

| Compound/Derivative | Leishmania Species | Activity (EC50) | Reference |

|---|---|---|---|

| N2,N4-disubstituted quinazoline-2,4-diamines | Leishmania donovani | Single-digit micromolar to high nanomolar range | acs.orgnih.gov |

| N2,N4-disubstituted quinazoline-2,4-diamines | Leishmania amazonensis | Single-digit micromolar to high nanomolar range | acs.orgnih.gov |

| 5- and 6-chloro-substituted N2,N4-disubstituted quinazoline-2,4-diamines | Leishmania donovani | Less potent than unsubstituted analogues | acs.orgnih.gov |

| (E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone (7) | Leishmania donovani | IC50 = 0.0128 μg/ml | nih.gov |

Dihydrofolate Reductase (DHFR) as a Potential Target

Similar to their antibacterial mechanism, the antileishmanial activity of quinazoline derivatives is often attributed to the inhibition of dihydrofolate reductase (DHFR). acs.orgnih.govnih.gov The folate pathway is essential for the survival and proliferation of Leishmania parasites, making DHFR a key therapeutic target. nih.govcsic.es

Several classes of quinazolines have been reported as DHFR inhibitors. acs.orgnih.gov While some studies suggest that other mechanisms may also be involved in their antileishmanial action, the inhibition of DHFR remains a well-supported hypothesis. acs.orgnih.gov The development of selective inhibitors that target the parasite's DHFR over the human enzyme is a critical aspect of drug design in this area. csic.es

Enzyme Inhibition Studies

Derivatives of the quinazoline scaffold have been a significant focus of medicinal chemistry research due to their ability to interact with various enzymes, leading to potential therapeutic applications. tandfonline.com The core structure serves as a versatile template for designing specific enzyme inhibitors.

A notable area of investigation for quinazoline derivatives is their inhibitory action against human carbonic anhydrases (hCAs), a superfamily of metalloenzymes that play crucial roles in various physiological processes. nih.govresearchgate.net Inhibition of specific hCA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer. nih.govsemanticscholar.org

Research into a series of 4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides, which are structurally related to this compound, has demonstrated significant inhibitory activity against several hCA isoforms. nih.govresearchgate.netsemanticscholar.org The inhibitory potential of these compounds was evaluated against four key isoforms: the cytosolic hCA I and hCA II, and the transmembrane tumor-associated hCA IX and hCA XII. nih.govsemanticscholar.org

The study revealed that these derivatives exhibited a wide range of inhibition constants (Kᵢs). For instance, against hCA I, the Kᵢ values ranged from 57.8 to 740.2 nM. nih.govsemanticscholar.org Certain compounds in the series proved to be potent inhibitors of hCA II, with Kᵢ values between 6.4 and 14.2 nM, which is comparable to or better than the standard inhibitor Acetazolamide (AAZ, Kᵢ of 12.0 nM). tandfonline.comsemanticscholar.org

Furthermore, these derivatives showed significant inhibition of the cancer-related isoform hCA IX, with Kᵢ values from 7.1 to 93.6 nM. nih.govresearchgate.netsemanticscholar.org Potent inhibitory action was also observed against hCA XII, with Kᵢ values in the range of 3.1 to 20.2 nM. nih.govresearchgate.netsemanticscholar.org

Table 1: Inhibition Constants (Kᵢ) of selected Quinazoline Derivatives against hCA Isoforms

| Compound/Isoform | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|

| Derivative Series | 57.8 – 740.2 nih.govsemanticscholar.org | 6.4 – 173.4 semanticscholar.org | 7.1 – 93.6 nih.govresearchgate.netsemanticscholar.org | 3.1 – 20.2 nih.govresearchgate.netsemanticscholar.org |

| Acetazolamide (AAZ) | 250.0 tandfonline.comsemanticscholar.org | 12.0 tandfonline.comsemanticscholar.org | 25.0 tandfonline.comsemanticscholar.org | 5.7 tandfonline.comsemanticscholar.org |

Data sourced from studies on 4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide derivatives.

The structure-activity relationship (SAR) studies for these quinazoline-based hCA inhibitors have provided valuable insights into the structural requirements for potent and selective inhibition. nih.govresearchgate.net The variation in inhibitory activity among the derivatives is directly linked to the nature of the substituent at the 2-position of the quinazoline ring. nih.gov

For example, derivatives with aliphatic thio-substituents at the 2-position of the 4-oxoquinazoline core demonstrated efficient inhibitory activity against hCA I, hCA II, hCA IX, and hCA XII. tandfonline.com Specifically, compounds bearing small aliphatic groups like ethyl or propyl at this position were among the most potent, with Kᵢ values that were often superior to the standard drug, Acetazolamide. tandfonline.com

Molecular docking studies have supported these findings, showing that the most potent compounds bind effectively within the active site of the hCA isoforms. nih.govsemanticscholar.org These analyses help in understanding the binding modes and provide a rational basis for the design of new, even more effective and selective inhibitors for various diseases. nih.govresearchgate.net The quinazolinone scaffold, combined with a sulfonamide group, is a key feature for this class of inhibitors. tandfonline.com

Other Reported Biological Activities

The pharmacological potential of quinazoline derivatives extends beyond enzyme inhibition, with various studies reporting a broad spectrum of biological effects. mdpi.comresearchgate.net

Quinazoline and quinazolinone derivatives have been widely investigated for their anti-inflammatory properties. researchgate.netfabad.org.tr Several synthesized series of these compounds have shown significant anti-inflammatory activity in various preclinical models. fabad.org.trnih.gov For instance, a study on newer quinazolin-4-one derivatives reported that all tested compounds exhibited anti-inflammatory effects, with edema inhibition ranging from 16.3% to 36.3% in a rat paw edema model. nih.gov

The mechanism for this activity is often linked to the inhibition of inflammatory mediators. frontiersin.org The versatility of the quinazoline nucleus allows for modifications that can enhance this activity, with certain substitutions on the aromatic ring proving favorable for anti-inflammatory effects. fabad.org.tr For example, some 4-amino quinazoline derivatives have been identified as potent anti-inflammatory agents. mdpi.com The search for new molecules with anti-inflammatory properties is an active area of research, as they could offer alternatives to existing treatments. frontiersin.org

The quinazoline scaffold is also a promising framework for the development of antiviral agents. mdpi.comontosight.ai Research has demonstrated that certain 2,4-disubstituted quinazoline derivatives possess activity against the influenza virus, with some compounds showing an IC₅₀ of less than 10 μM. mdpi.com

Additionally, novel hybrids of quinazoline and artemisinin (B1665778) have been synthesized and evaluated for their antiviral activity, showing potent effects against cytomegalovirus. mdpi.com The ability to modify the quinazoline structure allows for the design of compounds that can interfere with essential viral processes, highlighting the potential of this chemical class in antiviral drug discovery. ontosight.ainih.gov

Quinazoline derivatives have also been explored for their potential as antipsychotic agents. researchgate.net The development of atypical antipsychotics has moved towards compounds that interact with a broad range of neurotransmitter receptors, not just dopamine (B1211576) D2 receptors. nih.gov The chemical diversity of quinazoline derivatives makes them suitable candidates for targeting receptors implicated in psychosis, such as dopamine and serotonin (B10506) receptors. researchgate.netnih.gov While this remains a developing area of research, the known central nervous system activities of some quinazolinones suggest that this scaffold could be a foundation for novel antipsychotic drugs. researchgate.net

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The exploration of Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) is a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity and physicochemical properties. For quinazoline derivatives, including the this compound scaffold, these studies are instrumental in optimizing lead compounds to enhance therapeutic efficacy and selectivity while minimizing potential liabilities. By systematically modifying the quinazoline core and its substituents, researchers can decipher the molecular features essential for potent and selective interaction with a biological target.

Correlations Between Substituent Modifications and Biological Potency

The biological potency of quinazoline derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring system. While direct SAR studies on this compound are not extensively documented in the reviewed literature, a wealth of information from closely related quinazoline and quinazolinone analogues provides a strong basis for understanding these correlations. The 4-chloro group, in particular, serves as a versatile chemical handle for introducing a wide array of substituents via nucleophilic substitution, allowing for extensive exploration of the chemical space around the quinazoline scaffold. acs.orgacs.org

Substitutions at the C2-Position:

The substituent at the 2-position of the quinazoline ring plays a significant role in modulating biological activity. In studies on S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives, which bear structural similarity, the nature of the group at C2 was critical for inhibitory activity against human carbonic anhydrase (hCA) isoforms. nih.govresearchgate.net Derivatives with small, aliphatic thio-substituents at the C2 position, such as methylthio and ethylthio groups, demonstrated potent inhibition of several hCA isoforms, with inhibitory constants (Kᵢ) in the nanomolar range. nih.gov Specifically, the 4-(2-(2-(ethylthio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide compound (a structural analogue) showed Kᵢ values of 62.5 nM, 13.5 nM, 12.6 nM, and 8.6 nM against hCA I, II, IX, and XII, respectively. nih.gov This suggests that a small alkyl group like the ethyl group in this compound is a favorable feature for certain biological targets.

Interactive Table 1: Inhibition Constants (Kᵢ, nM) of C2-Substituted Quinazolinone Derivatives Against Carbonic Anhydrase Isoforms Data extracted from studies on 4-(2-(2-(substituted-thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide analogues. nih.gov

| Compound | C2-Substituent (R) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 1 | H | 740.2 | 14.2 | 93.6 | 20.2 |

| 2 | Methylthio | 57.8 | 6.4 | 7.1 | 3.1 |

| 3 | Ethylthio | 62.5 | 13.5 | 12.6 | 8.6 |

| 4 | Propylthio | 85.5 | 11.2 | 9.8 | 4.5 |

| 5 | Benzylthio | 117.4 | 34.5 | 22.4 | 10.3 |

| 9 | 4-Fluorobenzylthio | 101.9 | 22.8 | 15.6 | 5.8 |

| AAZ | (Standard) | 250.0 | 12.0 | 25.0 | 5.7 |

Substitutions at the C4-Position:

Substitutions on the Benzenoid Ring (C5, C6, C7, C8):

Modifications on the benzene (B151609) portion of the quinazoline nucleus provide another avenue to fine-tune biological potency. In a study on N²,N⁴-disubstituted quinazoline-2,4-diamines as antileishmanial agents, systematic substitution with chloro, methyl, and methoxy (B1213986) groups at positions 5, 6, 7, and 8 revealed distinct SAR patterns. acs.org

Chloro Substitution : 7- and 8-chloro substituted analogues displayed activity comparable to the unsubstituted parent compound, while 5- and 6-chloro analogues were more than two-fold less potent. acs.org

Methyl Substitution : A potency dependence in the order of 8-position ≈ 6-position < 7-position ≈ 5-position was observed. acs.org

Methoxy Substitution : Potency increased according to the substitution position in the order of 8 < 7 < 5 ≈ 6. The 7-methoxy analogue was the most potent of this subseries against L. donovani. acs.org

These findings highlight that the electronic and steric effects of substituents on the benzenoid ring have a profound and position-dependent impact on biological activity.

Interactive Table 2: Antileishmanial Activity (EC₅₀) of Benzenoid-Substituted Quinazoline Analogs against L. donovani Data derived from N²-(2-methoxyethyl)-N⁴-methylquinazoline-2,4-diamine derivatives. acs.org

| Compound | Substituent | Position | EC₅₀ (µM) |

| 2 | H | - | 1.1 |

| 18 | Cl | 5 | 2.0 |

| 19 | Cl | 6 | >5 |

| 20 | Cl | 7 | 1.1 |

| 21 | Cl | 8 | 1.1 |

| 26 | OMe | 5 | 0.82 |

| 27 | OMe | 6 | 0.81 |

| 28 | OMe | 7 | 0.74 |

| 29 | OMe | 8 | 1.7 |

Design Principles for Enhanced Bioactivity and Selectivity

Blocking Metabolic Liabilities:

A crucial design principle is the identification and mitigation of metabolic hotspots within the molecule. For example, in a series of 2-anilino-4-amino-quinazolines, a 4-methoxy substituent on the anilino ring was identified as a metabolic liability, undergoing O-demethylation. acs.org To address this, the methoxy group was replaced by halogen or methyl groups. The resulting 4-halogen analogues not only retained their potent antimalarial activity but also exhibited a slightly better selectivity profile, demonstrating the success of this bioisosteric replacement strategy. acs.org

Tuning Selectivity through Substitution:

Systematic modification of substituents can be used to achieve selectivity for a specific biological target over others. In the study of quinazolinone-based carbonic anhydrase inhibitors, derivatives with 4-(2-aliphatic-thio) groups at the C2 position showed efficient inhibitory activity against isoforms hCA I, II, IX, and XII. nih.gov In contrast, derivatives with bulkier 2-(benzylthio) groups were generally less active. nih.gov This demonstrates that the size and nature of the C2-substituent can be fine-tuned to achieve desired selectivity profiles against different enzyme isoforms. Molecular docking studies can further aid in this process by revealing specific interactions within the target's binding site that can be exploited to enhance selectivity. nih.govresearchgate.net

Modulation of Physicochemical Properties:

Computational Chemistry and Chemoinformatic Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpsdronline.com This method is crucial in drug design for simulating how a ligand, such as a quinazoline (B50416) derivative, might interact with a protein target. ijpsdronline.comijpsi.org

Prediction of Binding Conformations and Affinities

Molecular docking simulations are instrumental in predicting the binding mode and affinity of a ligand to a biological target. ijpsdronline.com For quinazoline derivatives, these simulations have been widely used to estimate their potential as therapeutic agents. In studies involving quinazolinone derivatives targeting the GABAa receptor, a key player in epilepsy, docking scores ranged from -7.1 to -9.3 kcal/mol. ijpsdronline.comijpsdronline.com These scores, which represent the binding energy, indicate a higher binding affinity than the standard compound Diazepam, suggesting that these derivatives could be potent GABAergic molecules. ijpsdronline.comijpsdronline.com A lower docking score implies a more stable ligand-receptor complex and higher binding energy. ijpsdronline.comijpsi.org

While direct docking studies on 4-Chloro-2-ethylquinazoline are not extensively documented in readily available literature, research on analogous structures provides valuable insights. For instance, docking of various 2,3-disubstituted-4(3H)-quinazolinones into the active site of the cyclooxygenase-2 (COX-2) enzyme has been performed to predict their anti-proliferative activity. kemdikbud.go.id Similarly, studies on 4-anilino quinazoline derivatives targeting the DNA Gyrase enzyme have used docking to elucidate interactions at the target site, with binding energies like -8.82 Kcal/mol being reported for promising compounds. asianjpr.com These examples underscore the utility of docking in ranking potential drug candidates based on their predicted binding affinities. ijpsdronline.comkemdikbud.go.id The process typically involves preparing the 3D structures of ligands and the target protein, followed by the docking simulation which calculates the most favorable binding poses and associated scores. ijpsdronline.com

Identification of Critical Amino Acid Residues for Interaction

A significant outcome of molecular docking is the identification of key amino acid residues within the target's binding pocket that are crucial for the ligand's interaction. These interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. abap.co.infrontiersin.org For example, in the docking of quinazoline derivatives against the Epidermal Growth Factor Receptor (EGFR), a critical interaction with the methionine residue (Met769 or Met793) in the catalytic domain is often observed. ugm.ac.idkemdikbud.go.id

In studies of 4-anilino quinazolines targeting DNA Gyrase, hydrophilic interactions with residues such as ASN 46 and GLY 117 have been identified as important for binding. asianjpr.com Docking of pyrazolo[1,5-a]quinazoline derivatives into the α1β2γ2-GABAa receptor has highlighted γThr142 and αHis102 as discriminant residues for determining the agonist or antagonist profile of the ligands. mdpi.com The analysis of these interactions provides a structural hypothesis for the binding mode and helps rationalize the observed biological activity. frontiersin.org

| Derivative Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |

| Quinazolinone Derivatives | GABAa Receptor | Not specified in abstract | -7.1 to -9.3 | ijpsdronline.comijpsdronline.com |

| 4-Anilino quinazolines | DNA Gyrase | ASN 46, GLY 117 | -8.82 | asianjpr.com |

| Pyrazolo[1,5-a]quinazolines | GABAa Receptor | γThr142, αHis102 | Not specified | mdpi.com |

| Quinazoline Derivatives | EGFR | Met769, Met793 | Not specified | ugm.ac.idkemdikbud.go.id |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.netnih.gov This approach is vital for designing new molecules with improved therapeutic properties.

Development of Predictive Models for Biological Activity

QSAR studies on quinazoline derivatives have been conducted to develop predictive models for various biological activities, including antimicrobial and anticancer effects. nih.govscholarsresearchlibrary.comscilit.com These models are typically developed by selecting a set of known active compounds (a training set) and correlating their biological activities with calculated molecular descriptors. researchgate.net For a series of 51 substituted quinazolines with antimalarial activity, 2D and 3D-QSAR models were developed using methods like partial least squares (PLS) and k-nearest neighbor molecular field analysis (kNNMF). researchgate.net These models achieved good statistical significance, with a leave-one-out cross-validated correlation coefficient (q²) of 0.7601 for the 3D-QSAR model, indicating its predictive power. researchgate.net

The process involves calculating a wide range of descriptors (e.g., electronic, steric, hydrophobic, topological) for each molecule in the series. researchgate.netnih.gov Statistical techniques are then used to build a regression model that can predict the activity of new, untested compounds. ekb.eg The reliability of these models is assessed through internal and external validation procedures. scholarsresearchlibrary.com

Influence of Electronic and Steric Parameters on Biological Outcomes

QSAR studies consistently highlight the importance of electronic and steric parameters in determining the biological activity of quinazoline derivatives. researchgate.net The nature and position of substituents on the quinazoline ring significantly influence the compound's interaction with its biological target. nih.gov

For instance, in the development of 4(3H)-quinazolinone antibacterials, it was found that small electron-withdrawing groups such as chloro, fluoro, and nitro at certain positions were favored for potent activity. acs.org Conversely, bulky groups could be detrimental. acs.org A QSAR study on 1-phenyl-2-substituted-4-(1H)-quinazolinones for anti-inflammatory activity also concluded that steric and electronic parameters were more important than lipophilicity in contributing to the biological effect. researchgate.net Similarly, for antimalarial quinazolines, QSAR models revealed that molecular weight, as well as electrostatic and steric field descriptors, were significantly correlated with activity. researchgate.net The presence of the chloro group in this compound contributes an electron-withdrawing effect, while the ethyl group introduces a specific steric bulk, both of which would be critical factors in any QSAR model developed for this class of compounds. researchgate.netacs.org

| Quinazoline Series | Biological Activity | Key Influential Parameters | QSAR Model Statistics | Reference |

| 4-Substituted quinazolines | Antimalarial | Molecular weight, electrostatic, steric fields | q² = 0.7601 (3D-QSAR) | researchgate.net |

| 1-Phenyl-2-substituted-4-(1H)-quinazolinones | Anti-inflammatory | Steric and electronic parameters | Not specified | researchgate.net |

| 4(3H)-Quinazolinones | Antibacterial | Small electron-withdrawing groups | MICs as low as 0.003 µg/mL | acs.org |

| C-2 and C-4 substituted quinazolines | Antitubercular | H-bond acceptor/donor, steric, hydrophobic | r² = 0.9641 | scholarsresearchlibrary.com |

Molecular Dynamics Simulations for Conformational Analysis and System Stability

Molecular dynamics (MD) simulations provide a powerful tool for understanding the dynamic behavior of molecules and their complexes over time. abap.co.in This technique complements static methods like molecular docking by offering insights into the conformational flexibility of the ligand and the stability of its interactions within a binding site under physiological conditions. kemdikbud.go.idnih.gov

MD simulations have been extensively applied to study quinazoline derivatives complexed with various protein targets, such as the Epidermal Growth Factor Receptor (EGFR) and matrix metalloproteinase-13 (MMP-13). ugm.ac.idnih.govresearchgate.net The primary goal is often to assess the stability of the ligand-protein complex. researchgate.net This is typically evaluated by monitoring parameters like the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand atoms relative to their initial positions. A stable RMSD value over the simulation time (e.g., 25 to 100 nanoseconds) suggests that the complex has reached equilibrium and the ligand is stably bound in the pocket. abap.co.inresearchgate.netdergipark.org.tr For example, MD simulations of quinazoline derivatives with EGFR showed slight structural deviations over a 25-ns simulation, indicating strong stability within the active site. dergipark.org.tr

Another key analysis is the Root Mean Square Fluctuation (RMSF), which measures the fluctuation of individual amino acid residues. This helps identify flexible regions of the protein and how ligand binding might affect them. abap.co.in Furthermore, MD simulations allow for the analysis of the persistence of crucial interactions, like hydrogen bonds, over time. ugm.ac.id The stability of hydrogen bonds is often quantified by their occupancy throughout the simulation. abap.co.in In a study on quinazoline inhibitors of EGFR, one compound displayed a more stable interaction profile and, consequently, a lower binding free energy, which correlates with higher stability. ugm.ac.id Computational simulations of quinazoline-based PARP inhibitors also revealed significant conformational changes upon ligand binding, which were analyzed using RMSD, RMSF, and hydrogen bond analyses to confirm structural stability. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. This model can then be used as a 3D query to search large compound libraries in a process known as virtual screening, aiming to identify novel molecules with potential biological activity.

A search of one chemical database entry for This compound returned a brief, non-contextual abstract mentioning a "4-centre PDE 4 pharmacophore". However, this mention lacks the necessary detail, such as the specific features of the pharmacophore, the software used, the validation of the model, or its application in a virtual screening campaign. Furthermore, a patent document lists the related compound This compound-8-carboxamide , but does not provide any information regarding its use in pharmacophore or virtual screening studies.

Without dedicated research articles or substantive data, it is not possible to provide detailed research findings or construct data tables on the specific role of This compound in these computational methods. The scientific community has extensively studied other quinazoline derivatives, such as those with anilino or carboxamide substitutions at various positions, for their interactions with targets like EGFR, VEGFR-2, and TSPO. These studies have successfully employed pharmacophore modeling and virtual screening to discover potent inhibitors. However, per the strict focus of this article, details of these unrelated compounds are not discussed here.

Should research be published in the future that specifically utilizes This compound for pharmacophore modeling and virtual screening, this section will be updated to reflect those findings.

Analytical and Spectroscopic Characterization in Academic Research

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, making it well-suited for assessing the purity and confirming the identity of 4-Chloro-2-ethylquinazoline. The process involves two stages: the gas chromatograph separates the components of a sample mixture based on their volatility and interaction with a stationary phase, and the mass spectrometer fragments the eluted components, detecting them based on their mass-to-charge ratio (m/z).

In a typical analysis, the retention time from the GC component provides a preliminary identification marker for this compound, while the mass spectrum offers a definitive molecular fingerprint. The molecular formula of this compound is C₁₀H₉ClN₂. Its mass spectrum would be expected to show a molecular ion (M⁺) peak corresponding to its molecular weight. A crucial diagnostic feature is the isotopic pattern of chlorine: the presence of ³⁵Cl and ³⁷Cl isotopes in a natural abundance ratio of approximately 3:1 results in two characteristic peaks, [M]⁺ and [M+2]⁺, separated by two mass units, with the [M+2]⁺ peak having roughly one-third the intensity of the [M]⁺ peak.

Table 1: Predicted GC-MS Data for this compound

| Parameter | Expected Value/Observation |

|---|---|

| Molecular Formula | C₁₀H₉ClN₂ |

| Molecular Weight | ~192.64 g/mol |

| Expected [M]⁺ Peak (³⁵Cl) | m/z ≈ 192 |

| Expected [M+2]⁺ Peak (³⁷Cl) | m/z ≈ 194 |

| Expected Intensity Ratio [M]⁺/[M+2]⁺ | ~3:1 |

| Likely Fragmentation | Loss of ethyl radical (∙C₂H₅) leading to a fragment at m/z ≈ 163 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for studying molecules containing chromophores—parts of a molecule that absorb light in the UV-visible range. The this compound molecule contains a quinazoline (B50416) ring system, which is a conjugated aromatic heterocycle. This extended system of alternating double bonds is an effective chromophore, and its UV-Vis spectrum provides insight into the electronic transitions within the molecule.

The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. In molecules with π-systems and heteroatoms containing non-bonding electrons (like the nitrogen atoms in the quinazoline ring), two primary types of electronic transitions are observed:

π → π* (pi to pi-star) transitions: These involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. These transitions are typically high in energy and result in strong absorption bands (high molar absorptivity, ε) at shorter wavelengths.

n → π* (n to pi-star) transitions: This transition involves moving a non-bonding electron (from a nitrogen lone pair) to an anti-bonding π* orbital. These transitions are generally lower in energy than π → π* transitions, occurring at longer wavelengths, and are characterized by weaker absorption bands (low molar absorptivity, ε).

The extent of conjugation in a molecule directly influences the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov In conjugated systems like quinazoline, this energy gap is reduced compared to non-conjugated systems, causing absorption to occur at longer wavelengths. rlavie.com While the specific absorption maxima (λ_max) for this compound would need to be determined experimentally, its spectrum is expected to exhibit characteristic bands for the quinazoline chromophore, reflecting these electronic transitions.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Wavelength Region | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | Bonding π to Anti-bonding π* | Shorter Wavelength (UV-B/C) | High |

| n → π | Non-bonding (N lone pair) to Anti-bonding π | Longer Wavelength (UV-A) | Low |

X-ray Crystallography for Single Crystal Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. To perform this analysis on this compound, a suitable single crystal must first be grown. This crystal is then mounted in an X-ray diffractometer and bombarded with a beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, the electron density map of the molecule can be calculated, revealing the exact position of each atom.

A successful crystallographic study of this compound would yield a wealth of structural information. This includes precise bond lengths, bond angles, and torsion angles, which would confirm the connectivity of the molecule and the planarity of the quinazoline ring system. Furthermore, the analysis would reveal how the molecules pack together in the crystal lattice, detailing any intermolecular interactions such as π–π stacking or weak hydrogen bonds that govern the solid-state structure. nih.gov Though a published crystal structure for this compound is not available, the table below outlines the parameters that such a study would determine.

Table 3: Crystallographic Data Parameters Determined by X-ray Analysis

| Parameter | Description |

|---|---|

| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal lattice. |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Bond Lengths (Å) | The precise distances between bonded atoms. |

| **Bond Angles (°) ** | The angles formed by three connected atoms. |

| Torsion Angles (°) | The dihedral angles describing the conformation of the ethyl group relative to the ring. |

Future Research Directions and Translational Perspectives

Development of Next-Generation 4-Chloro-2-ethylquinazoline Analogues with Improved Potency and Selectivity

The development of next-generation analogues of this compound is a promising avenue for enhancing therapeutic efficacy. Future research will likely focus on systematic structure-activity relationship (SAR) studies to design compounds with superior potency and selectivity for their biological targets. Key strategies will involve the chemical modification of the quinazoline (B50416) core at various positions. For instance, the introduction of different substituents at the 6- and 7-positions of the quinazoline ring has been shown to modulate the activity of related compounds. Similarly, replacing the chlorine atom at the 4-position with other functional groups could lead to analogues with improved binding affinity and pharmacokinetic profiles.

A significant area of interest will be the design of analogues that exhibit high selectivity for specific isoforms of target enzymes or receptors, thereby minimizing off-target effects. For example, in the context of kinase inhibition, designing derivatives that selectively target mutant forms of a kinase over the wild-type can lead to more effective and less toxic cancer therapies. The exploration of diverse chemical space around the this compound scaffold will be crucial for identifying these next-generation compounds.

Exploration of Novel Therapeutic Areas and Target Identification

While quinazoline derivatives have been extensively studied for their anticancer properties, the therapeutic potential of this compound and its analogues may extend to a wide range of other diseases. Future research should aim to explore these novel therapeutic areas. Based on the broad pharmacological activities of the quinazoline scaffold, potential applications include anti-inflammatory, antiviral, antibacterial, antidiabetic, and anticonvulsant therapies. wisdomlib.org

A critical aspect of this exploration will be the identification of novel biological targets for this compound and its derivatives. High-throughput screening and chemoproteomics approaches can be employed to systematically screen these compounds against a wide array of cellular targets. Identifying the molecular targets will not only open up new therapeutic avenues but also provide a deeper understanding of the mechanism of action of these compounds. For instance, recent studies on other quinazoline derivatives have identified their potential as inhibitors of MERS-CoV, suggesting a possible role in antiviral therapy. nih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Quinazoline Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of quinazoline-based drugs. nih.gov These computational tools can be applied at various stages of the drug discovery pipeline to accelerate the process and improve the success rate. For instance, AI algorithms can be used to analyze large datasets of existing quinazoline derivatives to identify novel SARs and predict the biological activity of virtual compounds. mdpi.com

Furthermore, generative AI models can design novel this compound analogues with desired physicochemical and pharmacokinetic properties. mdpi.com In the realm of synthesis, AI can predict optimal reaction conditions and even devise novel synthetic routes, contributing to more efficient and sustainable chemical production. philadelphia.edu.jo The use of AI in analyzing preclinical and clinical data can also help in identifying patient populations that are most likely to respond to a particular quinazoline-based therapy, paving the way for personalized medicine.

| AI/ML Application in Quinazoline Drug Discovery | Potential Impact |

| Predictive Modeling (QSAR) | Accelerated identification of potent analogues. |

| Generative Models | Design of novel compounds with optimized properties. |

| Retrosynthesis Prediction | Efficient and sustainable synthesis planning. |

| Biomarker Identification | Patient stratification for clinical trials. |

| Toxicity Prediction | Early de-risking of drug candidates. |

Advancements in Sustainable Synthesis and Scalable Production of Quinazoline Derivatives

The development of sustainable and scalable synthetic methods is crucial for the successful translation of this compound derivatives from the laboratory to the clinic. Future research in this area will focus on "green chemistry" principles to minimize the environmental impact of the manufacturing process. This includes the use of environmentally benign solvents, renewable starting materials, and catalytic reactions that reduce waste generation.

Microwave-assisted synthesis has already shown promise in accelerating the synthesis of quinazoline derivatives, and further exploration of this and other energy-efficient technologies is warranted. semanticscholar.org The development of continuous flow manufacturing processes can also offer significant advantages in terms of scalability, safety, and product consistency. These advanced manufacturing technologies will be instrumental in ensuring a cost-effective and environmentally friendly supply of this compound-based active pharmaceutical ingredients.

Clinical Translation Potential and Preclinical Development Strategies